

Spectroscopic Characterization of 2-amino-2-(4-hydroxyphenyl)acetic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-amino-2-(4-hydroxyphenyl)acetic acid

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This technical guide provides an in-depth overview of the spectroscopic characterization of **2-amino-2-(4-hydroxyphenyl)acetic acid**, a non-proteinogenic amino acid also known as 4-hydroxyphenylglycine (HPG).[1] This compound and its derivatives are significant in medicinal chemistry and drug development. Accurate spectroscopic analysis is crucial for its identification, purity assessment, and structural elucidation. This document outlines the expected spectroscopic data and provides detailed experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

Overview of Spectroscopic Properties

The spectroscopic signature of **2-amino-2-(4-hydroxyphenyl)acetic acid** is defined by its key functional groups: a para-substituted phenol, an alpha-amino acid moiety, and a carboxylic acid. The aromatic ring, with its hydroxyl substituent, will dominate the UV-Vis spectrum. The various C-H, N-H, O-H, and C=O bonds will give rise to characteristic absorption bands in the IR spectrum. The unique chemical environments of the hydrogen and carbon atoms will be distinguishable in the ^1H and ^{13}C NMR spectra, respectively. Mass spectrometry will provide information on the molecular weight and fragmentation pattern.

Data Presentation

The following tables summarize the anticipated quantitative data for the spectroscopic analysis of **2-amino-2-(4-hydroxyphenyl)acetic acid**. These values are predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.2 - 7.4	Doublet	2H	Ar-H (ortho to -CH)
~6.8 - 7.0	Doublet	2H	Ar-H (ortho to -OH)
~5.0 - 5.2	Singlet	1H	α -CH
Variable	Broad Singlet	3H	-NH ₂ and -COOH
Variable	Singlet	1H	Ar-OH

Note: Solvent is typically D₂O or DMSO-d₆. Chemical shifts are referenced to a standard like DSS or TMS. The positions of exchangeable protons (-NH₂, -COOH, -OH) are highly dependent on the solvent, concentration, and temperature.

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~170 - 175	C=O (Carboxylic acid)
~155 - 160	Ar-C (attached to -OH)
~128 - 132	Ar-C (ortho to -CH)
~125 - 128	Ar-C (ipso to -CH)
~115 - 118	Ar-C (ortho to -OH)
~55 - 60	α -C (CH)

Note: Spectra are typically acquired with proton decoupling.

Table 3: Predicted FTIR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400 - 2500	Broad	O-H stretch (carboxylic acid), N-H stretch (amine), O-H stretch (phenol)
~3100 - 3000	Medium	Aromatic C-H stretch
~1700 - 1650	Strong	C=O stretch (carboxylic acid)
~1610, ~1510, ~1450	Medium-Strong	Aromatic C=C skeletal vibrations
~1400 - 1300	Medium	O-H bend (phenol)
~1250 - 1200	Strong	C-O stretch (phenol)
~830	Strong	para-disubstituted C-H out-of- plane bend

Note: Spectra are typically obtained from a solid sample, for example, using a KBr pellet.

Table 4: Predicted UV-Vis Spectral Data

λ_{max} (nm)	Molar Absorptivity (ϵ)	Solvent	Assignment
~275	~1400 M ⁻¹ cm ⁻¹	Methanol / Water	$\pi \rightarrow \pi^*$ transition of the phenolic chromophore
~225	Higher than 275 nm peak	Methanol / Water	$\pi \rightarrow \pi^*$ transition of the benzene ring

Note: The position and intensity of the absorption maxima can be influenced by the solvent and the pH of the solution.

Table 5: Predicted Mass Spectrometry Data

m/z	Ion	Method
168.0610	$[M+H]^+$	ESI+
166.0450	$[M-H]^-$	ESI-
122.0606	$[M-COOH]^+$	EI/ESI+

Note: M represents the parent molecule. ESI (Electrospray Ionization) is a soft ionization technique suitable for this molecule. EI (Electron Ionization) may lead to more extensive fragmentation.

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of **2-amino-2-(4-hydroxyphenyl)acetic acid** are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure by identifying the chemical environment of hydrogen (^1H) and carbon (^{13}C) nuclei.

Protocol:

- Sample Preparation:
 - Accurately weigh 5-10 mg of **2-amino-2-(4-hydroxyphenyl)acetic acid**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D_2O) or Dimethyl Sulfoxide- d_6 (DMSO-d_6)) in a clean, dry vial.^[2] The choice of solvent is critical to avoid interfering signals.^[3]
 - Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
 - Transfer the solution to a standard 5 mm NMR tube.
 - Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3- d_4 acid sodium salt (DSS) for D_2O or tetramethylsilane (TMS) for DMSO-d_6 , for chemical shift

referencing.

- Instrument Parameters:
 - ^1H NMR:
 - Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
 - Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
 - ^{13}C NMR:
 - Acquire the spectrum on the same instrument.
 - Use proton decoupling to simplify the spectrum.
 - A larger number of scans will be required due to the low natural abundance of ^{13}C .[\[4\]](#)
- Data Processing:
 - Apply Fourier transformation to the raw data.
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the internal standard.
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
 - Assign the peaks to the respective nuclei in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Protocol:

- Sample Preparation (KBr Pellet Method):
 - Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any moisture.^[5]
 - In an agate mortar, grind 1-2 mg of the **2-amino-2-(4-hydroxyphenyl)acetic acid** sample to a very fine powder.^[5]
 - Add approximately 100-200 mg of the dried KBr to the mortar.^[6]
 - Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained.^[5]
 - Transfer the mixture to a pellet-forming die.
 - Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.^{[7][8]}
- Instrument Parameters:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Record a background spectrum of a blank KBr pellet or of the empty sample compartment.
 - Acquire the sample spectrum, typically in the range of 4000-400 cm^{-1} .
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing:
 - Perform a background subtraction.
 - Identify the wavenumbers of the major absorption bands.
 - Assign these bands to the corresponding functional group vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption characteristics of the aromatic chromophore.

Protocol:

- Sample Preparation:
 - Prepare a stock solution of **2-amino-2-(4-hydroxyphenyl)acetic acid** of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent such as methanol or water.
 - From the stock solution, prepare a series of dilutions to a final concentration suitable for measurement (typically in the μM range). The absorbance should ideally be within the linear range of the spectrophotometer (0.1 - 1.0).
 - Use quartz cuvettes for UV measurements as glass and plastic absorb UV light.[\[9\]](#)
- Instrument Parameters:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Fill a quartz cuvette with the solvent to be used as a blank and record a baseline correction.
 - Fill another quartz cuvette with the sample solution.
 - Scan the sample over a wavelength range of approximately 200-400 nm.[\[10\]](#)
- Data Processing:
 - Identify the wavelength(s) of maximum absorbance (λ_{max}).
 - If the concentration and path length are known, the molar absorptivity (ϵ) can be calculated using the Beer-Lambert law ($A = \epsilon cl$).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the structure through fragmentation patterns.

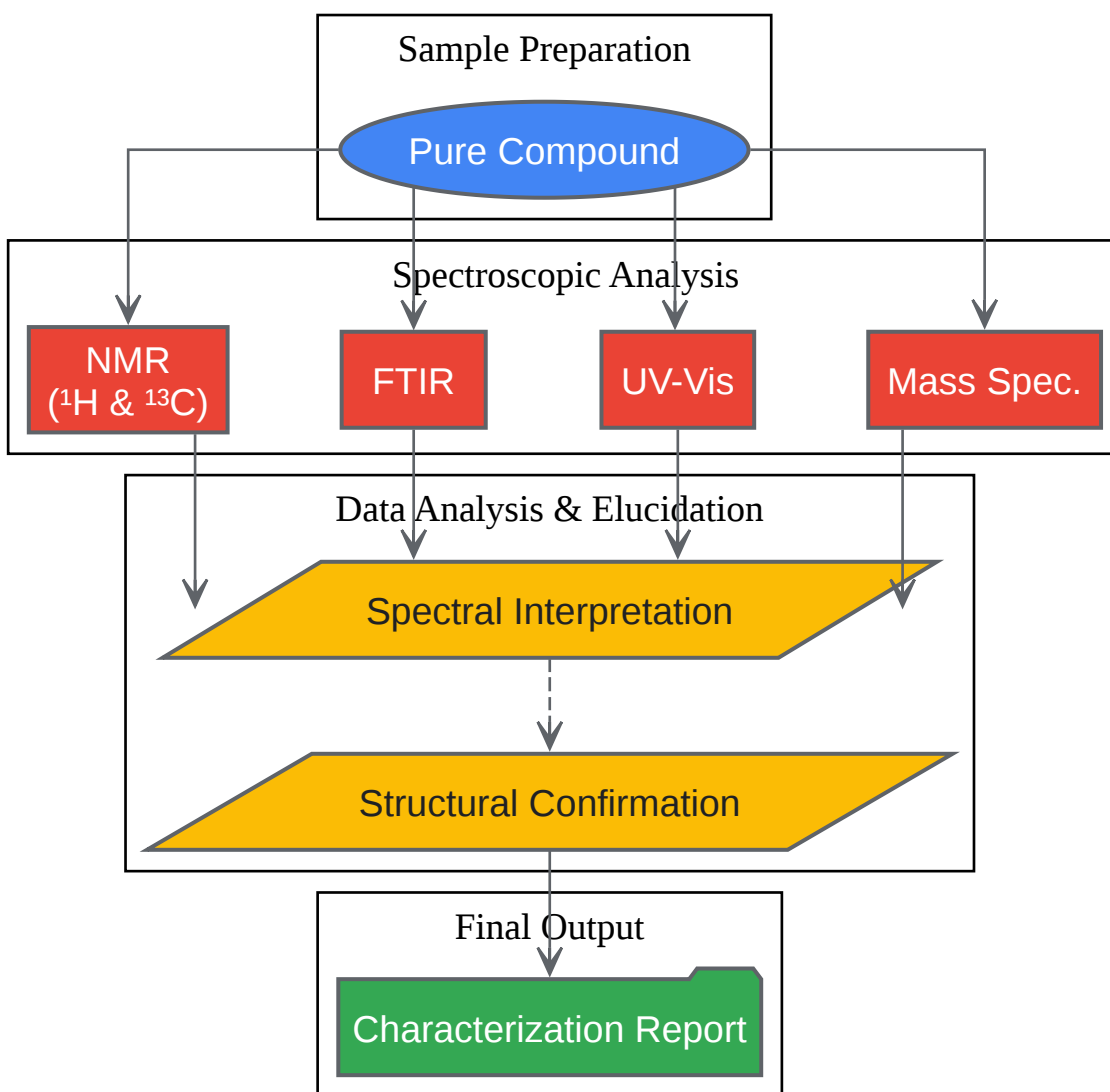
Protocol:

- Sample Preparation (for ESI-MS):
 - Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a solvent system compatible with electrospray ionization, such as a mixture of methanol or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) for positive ion mode or a base (e.g., 0.1% ammonium hydroxide) for negative ion mode.[\[11\]](#)[\[12\]](#)
 - Ensure the sample is free of non-volatile salts and buffers, as they can interfere with ionization.[\[11\]](#)
- Instrument Parameters:
 - Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
 - Acquire spectra in both positive and negative ion modes.
 - For structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
- Data Processing:
 - Identify the molecular ion peak ($[M+H]^+$ or $[M-H]^-$) to confirm the molecular weight.
 - Analyze the fragmentation pattern in the MS/MS spectrum to deduce structural features of the molecule.

Visualizations

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a chemical compound like **2-amino-2-(4-hydroxyphenyl)acetic acid**.

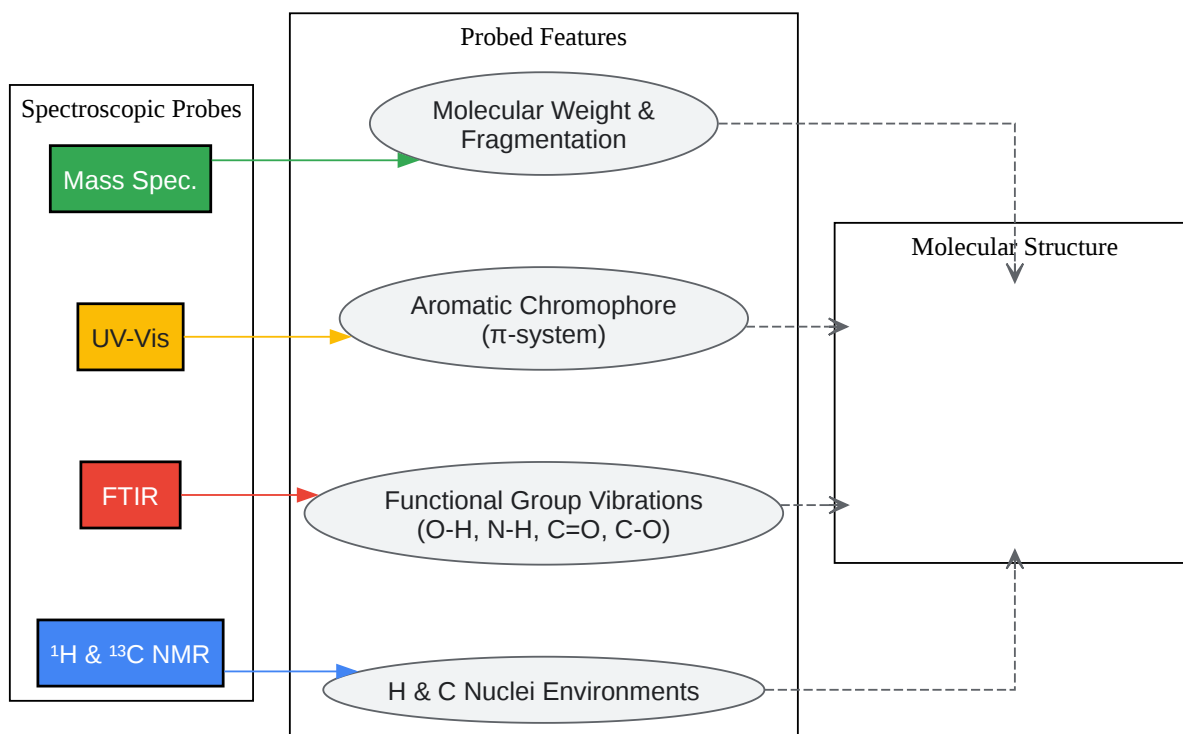


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Caption: General workflow for spectroscopic characterization.

Structural Relationships and Key Spectroscopic Probes

This diagram illustrates the molecular structure of **2-amino-2-(4-hydroxyphenyl)acetic acid** and highlights the key structural features that are probed by different spectroscopic techniques.



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Caption: Key structural features and their spectroscopic probes.

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